molecular formula C18H16N4O3S B11565190 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11565190
M. Wt: 368.4 g/mol
InChI Key: QKQMQXYKGBKAHC-UHFFFAOYSA-N
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Description

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to an oxadiazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Benzodiazole Core: This step involves the cyclization of an ortho-diamine with a carboxylic acid derivative.

    Linking the Oxadiazole and Benzodiazole Rings: This is typically done through a sulfanyl bridge, using thiol-based reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzodiazole ring can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N4O3S/c1-23-11-7-8-12(15(9-11)24-2)17-21-16(25-22-17)10-26-18-19-13-5-3-4-6-14(13)20-18/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

QKQMQXYKGBKAHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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